molecular formula C18H22ClN3O2 B1677301 Chlorhydrate d'ondansétron dihydraté CAS No. 103639-04-9

Chlorhydrate d'ondansétron dihydraté

Numéro de catalogue B1677301
Numéro CAS: 103639-04-9
Poids moléculaire: 347.8 g/mol
Clé InChI: WRZJOBREMUDSSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ondansetron hydrochloride dihydrate is a selective 5-HT3 receptor antagonist . It is used to prevent nausea and vomiting associated with cancer chemotherapy, radiotherapy, and postoperatively . It is marketed as a white to off-white powder that is soluble in water and normal saline .


Synthesis Analysis

The synthesis of Ondansetron involves a continuous condensation step and a continuous Mannich reaction . A batch process is employed for an elimination and Michael addition step . These processes accommodate the physical properties of the reaction mixtures and provide a high productivity of the desired product .


Molecular Structure Analysis

The molecular formula of Ondansetron hydrochloride dihydrate is C18H22ClN3O2 . It has an average mass of 347.839 Da and a monoisotopic mass of 347.140045 Da . The crystal structures of Ondansetron salts have been elucidated .


Chemical Reactions Analysis

Ondansetron hydrochloride dihydrate transitions to an anhydrate via a hemihydrate as an intermediate by heating . This dehydration behavior was examined during the synthesis of Ondansetron hydrobromide and hydroiodide .


Physical And Chemical Properties Analysis

Ondansetron hydrochloride dihydrate is a white to off-white powder that is soluble in water and normal saline . Its dehydration behavior was previously reported to transition to an anhydrate via a hemihydrate as an intermediate by heating .

Applications De Recherche Scientifique

Nausées et vomissements induits par la chimiothérapie (CINV)

Le chlorhydrate d'ondansétron dihydraté est très efficace pour traiter les nausées et les vomissements causés par les médicaments de chimiothérapie cytotoxiques, y compris le cisplatine. Il agit en tant qu'antagoniste des récepteurs 5-HT3, bloquant l'action de la sérotonine, une substance naturelle qui peut provoquer des nausées et des vomissements .

Nausées et vomissements induits par la radiothérapie (RINV)

Des études cliniques ont montré que l'ondansétron était significativement plus efficace que le placebo pour prévenir les vomissements induits par l'irradiation corporelle totale lorsqu'il était administré avant les séances de radiothérapie .

Étude du mécanisme de déshydratation

Des recherches ont été menées pour comprendre le mécanisme de déshydratation du chlorhydrate d'ondansétron dihydraté, qui implique une transition par une forme semi-hydratée avant de devenir anhydre. Cette étude est cruciale pour le développement de formulations pharmaceutiques stables .

Propriétés anxiolytiques et neuroleptiques

Au-delà de ses propriétés antiémétiques, l'ondansétron a fait état de propriétés anxiolytiques et neuroleptiques, indiquant des applications potentielles dans la gestion de l'anxiété et de la psychose .

Développement de techniques analytiques

De nouvelles techniques analytiques ont été développées pour déterminer l'ondansétron dans les formulations pharmaceutiques, ce qui est essentiel pour le contrôle de la qualité et pour garantir l'efficacité thérapeutique .

Mécanisme D'action

Target of Action

Ondansetron hydrochloride dihydrate, commonly known as Ondansetron, is a competitive antagonist of the serotonin receptor subtype, 5-HT3 . These receptors are present both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema .

Mode of Action

It is believed that cytotoxic chemotherapy is associated with the release of serotonin from the enterochromaffin cells of the small intestine . The released serotonin may stimulate the vagal afferents through the 5-HT3 receptors and initiate the vomiting reflex . Ondansetron, being a 5-HT3 receptor antagonist, prevents this stimulation, thereby preventing the initiation of the vomiting reflex .

Biochemical Pathways

It is known that the drug’s antiemetic action could be mediated centrally, peripherally, or in both sites . The prevention of the vomiting reflex is a key outcome of Ondansetron’s interaction with the 5-HT3 receptors .

Pharmacokinetics

Ondansetron is well absorbed from the gastrointestinal tract and undergoes some first-pass metabolism . Its bioavailability in healthy subjects, following administration of a single 8-mg tablet, is approximately 56% . Ondansetron is widely distributed (volume of distribution approximately 160L) and binds moderately (70 to 76%) to plasma proteins . Clearance occurs by hepatic metabolism (95%) rather than renal excretion . The elimination half-life averages approximately 3.8 ± 1 hours .

Result of Action

The primary result of Ondansetron’s action is the prevention of nausea and vomiting associated with emetogenic cancer chemotherapy, including high dose (i.e., greater than or equal to 50 mg/m2) cisplatin therapy, and radiotherapy . It is also used for the prevention and treatment of postoperative nausea and vomiting .

Action Environment

The action, efficacy, and stability of Ondansetron can be influenced by various environmental factors. For instance, its bioavailability is slightly increased when administered after a standard meal . Furthermore, the FDA withdrew its approval for the use of all intravenous drug products containing more than 16 mg of Ondansetron hydrochloride in a single dose, due to a high risk of QT prolongation .

Safety and Hazards

Ondansetron hydrochloride dihydrate is toxic if swallowed and causes serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes damage to organs through prolonged or repeated exposure, specifically to the cardiovascular system, liver, and nervous system .

Analyse Biochimique

Biochemical Properties

Ondansetron hydrochloride dihydrate plays a crucial role in biochemical reactions by selectively blocking serotonin 5-HT3 receptors . These receptors are located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema . By inhibiting these receptors, ondansetron hydrochloride dihydrate prevents the binding of serotonin, a neurotransmitter that can trigger nausea and vomiting . This interaction is particularly significant in the context of chemotherapy-induced nausea, where the release of serotonin from enterochromaffin cells in the small intestine stimulates vagal afferents through 5-HT3 receptors .

Cellular Effects

Ondansetron hydrochloride dihydrate influences various cellular processes, primarily by modulating cell signaling pathways associated with serotonin . It does not affect dopamine receptors or muscarinic acetylcholine receptors, making its action highly specific to serotonin 5-HT3 receptors . This specificity helps in reducing the side effects commonly associated with other antiemetic drugs. Ondansetron hydrochloride dihydrate has been shown to slow colonic transit in normal volunteers, indicating its effect on gastrointestinal motility . Additionally, it does not alter plasma prolactin concentrations or the respiratory depressant effects produced by other drugs .

Molecular Mechanism

The molecular mechanism of ondansetron hydrochloride dihydrate involves its competitive antagonism at serotonin 5-HT3 receptors . By binding to these receptors, it prevents serotonin from activating them, thereby inhibiting the vomiting reflex . This action is crucial in preventing nausea and vomiting induced by chemotherapy, radiation therapy, and surgery . The compound’s selective binding ensures that it does not interfere with other neurotransmitter systems, thereby minimizing potential side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ondansetron hydrochloride dihydrate have been observed to change over time. The compound is well absorbed from the gastrointestinal tract and undergoes first-pass metabolism, resulting in a bioavailability of approximately 60% . Its stability and degradation are influenced by factors such as pH and temperature, which can affect its efficacy over time . Long-term studies have shown that ondansetron hydrochloride dihydrate does not accumulate in the body with repeated administration, making it suitable for prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of ondansetron hydrochloride dihydrate vary with different dosages . At therapeutic doses, it effectively prevents nausea and vomiting without causing significant side effects . At higher doses, it can cause adverse effects such as abnormal heart rhythms and low blood pressure . These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity .

Metabolic Pathways

Ondansetron hydrochloride dihydrate is extensively metabolized in the liver, primarily through hydroxylation on the indole ring followed by subsequent glucuronide or sulfate conjugation . The primary enzymes involved in its metabolism are cytochrome P450 isoforms CYP3A4, CYP1A2, and CYP2D6 . Approximately 5% of the administered dose is excreted unchanged in the urine, indicating extensive hepatic metabolism . The metabolites do not contribute to the drug’s antiemetic activity .

Transport and Distribution

Ondansetron hydrochloride dihydrate is widely distributed in the body, with a volume of distribution of approximately 160 liters . It binds moderately to plasma proteins (70-76%) and is transported across cell membranes . The compound’s distribution is influenced by factors such as blood flow and tissue permeability . Ondansetron hydrochloride dihydrate does not accumulate in specific tissues, ensuring a uniform distribution throughout the body .

Subcellular Localization

The subcellular localization of ondansetron hydrochloride dihydrate is primarily associated with its target receptors, the serotonin 5-HT3 receptors . These receptors are located on the cell membranes of vagal nerve terminals and in the chemoreceptor trigger zone . The compound’s selective binding to these receptors ensures its targeted action, preventing the activation of the vomiting reflex .

Propriétés

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH.H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZJOBREMUDSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

128061-08-5
Details Compound: 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1)
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128061-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103639-04-9, 99614-01-4
Record name Ondansetron hydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103639-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1,2,3,9,-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one (18.3g) in a hot mixture of isopropanol (90ml) and water (18.3ml) was treated with concentrated hydrochloric acid (6.25ml). The hot mixture was filtered and the filtrate diluted with isopropanol (90ml) and stirred at room temperature for 17h, cooled to 2° and the solid filtered off (21.6g). A sample (6g) was recrystallized from a mixture of water (6ml) and isopropanol (10ml) to give the title compound as a white crystalline solid (6g) m.p. 178.5°-179.5°.
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two
Name
title compound

Synthesis routes and methods II

Procedure details

The crude ondansetron from Example 4 (190 grams; 0.65 mol) was suspended in a mixture of isopropanol (1.2 L) and water (0.24 L). Concentrated hydrochloric acid (32% (w/w)) was added until the pH of the mixture was about 1-2 (about 70 mL). The solution was heated to reflux temperature for one hour and then cooled to room temperature. The precipitated crystals were collected by filtration, and dried to provide 117 grams (0.32 mol; 49% yield) of crude ondansetron hydrochloride dihydrate. The purity was determined to be about 98-99% by HPLC.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0.24 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-2
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
ondansetron hydrochloride dihydrate
Yield
49%

Synthesis routes and methods III

Procedure details

To the solution of 11 ml of acetyl chloride in 350 ml of actonitrile, was slowly added 21 ml of N,N,N′,N′-tetramethyldiaminomethane at 0° C., which was then stirred for 10 min. 20 g of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and 50 g of 2-methyl imidazole was subsequently added to the reaction mixture under reflux. After completion of reaction, the resulting solid was filtered and washed with acetonitrile and water, and then dried. The resulting solid was suspended in 250 ml of ethanol, and 11 ml of conc. HCl was slowly added thereto, which was then stirred for 2 hours. The resulting solid was filtered and washed with cold ethanol, and then re-crystallized with water to give 28.3 g of pure white title compound (yield 78%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
pure white title compound
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ondansetron hydrochloride dihydrate
Reactant of Route 2
Reactant of Route 2
Ondansetron hydrochloride dihydrate
Reactant of Route 3
Ondansetron hydrochloride dihydrate
Reactant of Route 4
Reactant of Route 4
Ondansetron hydrochloride dihydrate
Reactant of Route 5
Reactant of Route 5
Ondansetron hydrochloride dihydrate
Reactant of Route 6
Reactant of Route 6
Ondansetron hydrochloride dihydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.